Nitroso-2,3-dihydroxypropyl-2-oxopropylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitroso-2,3-dihydroxypropyl-2-oxopropylamine is a chemical compound with the molecular formula C6H12N2O4. It contains a nitroso group, a ketone group, and two hydroxyl groups, making it a versatile molecule in various chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Nitroso-2,3-dihydroxypropyl-2-oxopropylamine can be achieved through several methods. One common approach involves the nitrosation of 2,3-dihydroxypropylamine using nitrosyl chloride (NOCl) under controlled conditions . The reaction typically occurs in an aqueous medium at low temperatures to prevent decomposition of the nitroso compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitrosation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Nitroso-2,3-dihydroxypropyl-2-oxopropylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of esters or ethers, depending on the substituent.
Wissenschaftliche Forschungsanwendungen
Nitroso-2,3-dihydroxypropyl-2-oxopropylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways involving nitroso compounds.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Nitroso-2,3-dihydroxypropyl-2-oxopropylamine involves its interaction with molecular targets through its functional groups. The nitroso group can participate in redox reactions, while the hydroxyl and ketone groups can form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes .
Vergleich Mit ähnlichen Verbindungen
Nitroso-2-propanol: Contains a nitroso group and a hydroxyl group.
2,3-Dihydroxypropylamine: Lacks the nitroso and ketone groups but has similar hydroxyl functionality.
2-Oxopropylamine: Contains a ketone group and an amine group but lacks the nitroso and hydroxyl groups.
Uniqueness: Nitroso-2,3-dihydroxypropyl-2-oxopropylamine is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it valuable in both research and industrial applications .
Eigenschaften
CAS-Nummer |
92177-50-9 |
---|---|
Molekularformel |
C6H12N2O4 |
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
N-(2,3-dihydroxypropyl)-N-(2-oxopropyl)nitrous amide |
InChI |
InChI=1S/C6H12N2O4/c1-5(10)2-8(7-12)3-6(11)4-9/h6,9,11H,2-4H2,1H3 |
InChI-Schlüssel |
LUVOLNSYNLKFKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CN(CC(CO)O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.